Procurement Specification: High Purity Benchmark for Pharmaceutical Synthesis
For procurement and regulatory applications, the compound is consistently specified with a purity of >98.0% as determined by High-Performance Liquid Chromatography (HPLC) with nitrogen detection . This high purity standard is essential for its use as a reference standard in Abbreviated New Drug Applications (ANDA) and for minimizing impurities in the final linezolid API [1]. In contrast, less common analogs like methyl (3-fluoro-4-morpholinophenyl)carbamate (Linezolid Impurity 21) are primarily sold as impurity standards, often without a stated minimum purity grade for bulk synthesis [2].
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | >98.0% (HPLC)(N) |
| Comparator Or Baseline | Methyl (3-fluoro-4-morpholinophenyl)carbamate (Linezolid Impurity 21) |
| Quantified Difference | Not specified |
| Conditions | Commercial vendor specifications |
Why This Matters
The established >98% purity specification de-risks procurement for pharmaceutical synthesis and analytical method validation, ensuring compliance with pharmacopoeial and ICH guidelines.
- [1] ChemWhat. Linezolid Benzyl Impurity (CAS 168828-81-7) Product Page. View Source
- [2] SynZeal. Linezolid Impurity 21 (CAS 212325-40-1) Product Page. View Source
